molecular formula C21H23N9O5S B5345206 N-[(Z)-[2-[4-(3,5-dimethylphenyl)-5-sulfanylidenetetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]-2-(2-methyl-4-nitroimidazol-1-yl)acetamide

N-[(Z)-[2-[4-(3,5-dimethylphenyl)-5-sulfanylidenetetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]-2-(2-methyl-4-nitroimidazol-1-yl)acetamide

Cat. No.: B5345206
M. Wt: 513.5 g/mol
InChI Key: DULRDRFDFXABOY-HAHDFKILSA-N
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Description

N-[(Z)-[2-[4-(3,5-dimethylphenyl)-5-sulfanylidenetetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]-2-(2-methyl-4-nitroimidazol-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrazole ring, a dioxabicyclooctane moiety, and a nitroimidazole group, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[(Z)-[2-[4-(3,5-dimethylphenyl)-5-sulfanylidenetetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]-2-(2-methyl-4-nitroimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N9O5S/c1-11-4-12(2)6-14(5-11)28-21(36)29(26-25-28)16-7-15(20-34-10-17(16)35-20)23-24-19(31)9-27-8-18(30(32)33)22-13(27)3/h4-6,8,16-17,20H,7,9-10H2,1-3H3,(H,24,31)/b23-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULRDRFDFXABOY-HAHDFKILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=S)N(N=N2)C3CC(=NNC(=O)CN4C=C(N=C4C)[N+](=O)[O-])C5OCC3O5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)N2C(=S)N(N=N2)C3C/C(=N/NC(=O)CN4C=C(N=C4C)[N+](=O)[O-])/C5OCC3O5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N9O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-[2-[4-(3,5-dimethylphenyl)-5-sulfanylidenetetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]-2-(2-methyl-4-nitroimidazol-1-yl)acetamide involves multiple steps, starting with the preparation of the tetrazole ring and the dioxabicyclooctane moiety. The key steps include:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Synthesis of the Dioxabicyclooctane Moiety: This involves the cyclization of a suitable diol with a dihalide in the presence of a base.

    Coupling Reactions: The tetrazole and dioxabicyclooctane intermediates are then coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization steps and automated systems for the coupling reactions to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-[2-[4-(3,5-dimethylphenyl)-5-sulfanylidenetetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]-2-(2-methyl-4-nitroimidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylidenetetrazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted tetrazoles.

Scientific Research Applications

N-[(Z)-[2-[4-(3,5-dimethylphenyl)-5-sulfanylidenetetrazol-1-yl]-6,8-dioxabicyclo[32

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving tetrazoles and nitroimidazoles.

    Medicine: Potential use as a therapeutic agent due to its unique structure and reactivity.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(Z)-[2-[4-(3,5-dimethylphenyl)-5-sulfanylidenetetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]-2-(2-methyl-4-nitroimidazol-1-yl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions, potentially inhibiting metalloenzymes. The nitroimidazole group can undergo bioreduction to form reactive intermediates that can damage DNA or proteins, making it useful in antimicrobial or anticancer applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-[2-[4-(3,5-dimethylphenyl)-5-sulfanylidenetetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]-2-(2-methyl-4-nitroimidazol-1-yl)acetamide is unique due to its combination of a tetrazole ring, a dioxabicyclooctane moiety, and a nitroimidazole group, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

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